3-nitrotiofeni

3-Nitrothiophenes are a class of heterocyclic compounds characterized by the presence of a thiophene ring with a nitro group (-NO2) attached at the 3-position. These molecules exhibit a wide range of chemical properties and can be synthesized through various methods, including condensation reactions, halogenation processes, and direct substitution reactions.

The structural rigidity imparted by the thiophene ring confers these compounds with unique electronic and thermodynamic stabilities. Due to their functional groups, 3-nitrothiophenes are highly reactive and can participate in numerous chemical transformations such as reduction, alkylation, and oxidation. They find applications in organic synthesis, as intermediates for the preparation of pharmaceuticals, dyes, and other functional materials.

In addition to their synthetic utility, 3-nitrothiophenes also display interesting physical properties, including solubility characteristics and spectral behaviors that make them valuable tools in various analytical techniques. The presence of a nitro group significantly influences their reactivity, making these compounds versatile for use in the development of new materials and drug candidates.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

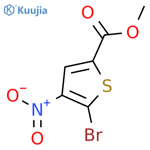

|

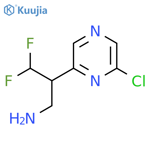

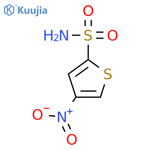

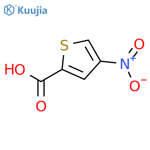

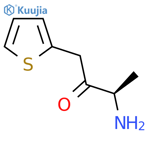

4-nitrothiophene-2-sulfonamide | 17510-83-7 | C4H4N2O4S2 |

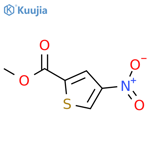

|

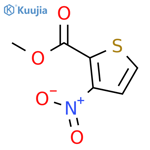

Methyl 3-nitrothiophene-2-carboxylate | 75735-44-3 | C6H5NO4S |

|

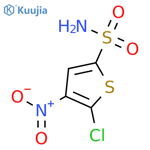

2-Chloro-3-nitrothiophene-5-sulphonamide | 61714-46-3 | C4H3N2O4S2Cl |

|

4-Nitro-2-thiophenecarboxylic acid | 13138-70-0 | C5H3NO4S |

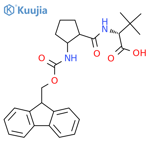

|

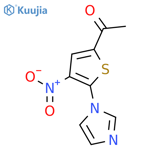

1-5-(1H-imidazol-1-yl)-4-nitrothiophen-2-ylethan-1-one | 501443-57-8 | C9H7N3O3S |

|

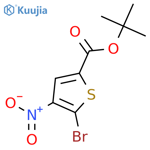

2-Thiophenecarboxylic acid, 5-bromo-4-nitro-, 1,1-dimethylethyl ester | 62224-29-7 | C9H10NO4SBr |

|

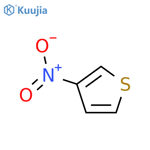

thiophene, 3-nitro- | 822-84-4 | C4H3NO2S |

|

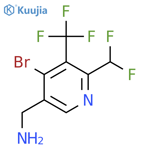

methyl 5-bromo-4-nitro-thiophene-2-carboxylate | 38239-32-6 | C6H4BrNO4S |

|

4-nitrothiophene-2-carboxamide | 36050-08-5 | C5H4N2O3S |

|

Methyl 4-nitrothiophene-2-carboxylate | 24647-78-7 | C6H5NO4S |

Letteratura correlata

-

1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

Fornitori consigliati

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

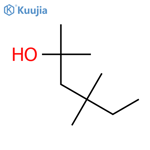

-

2,4,4-trimethylhexan-2-ol Cas No: 66793-91-7

2,4,4-trimethylhexan-2-ol Cas No: 66793-91-7 -

-

-